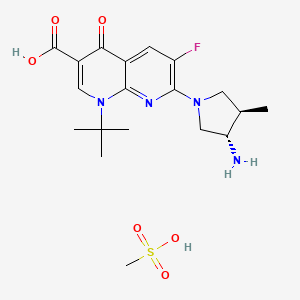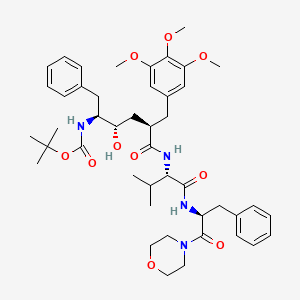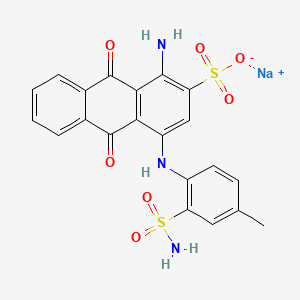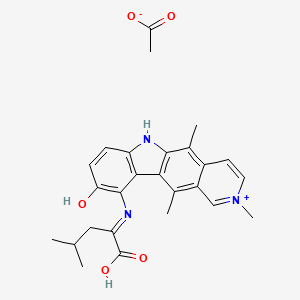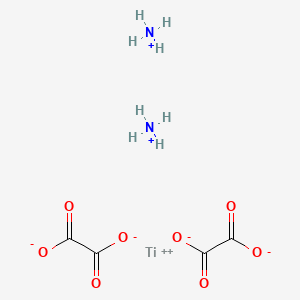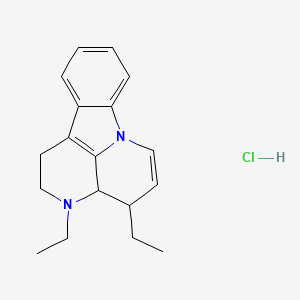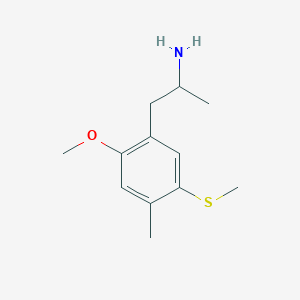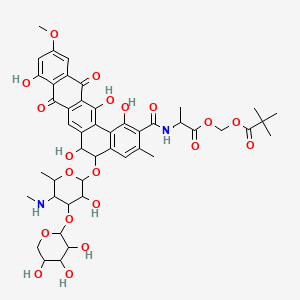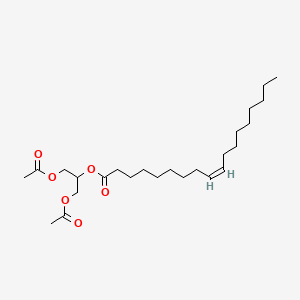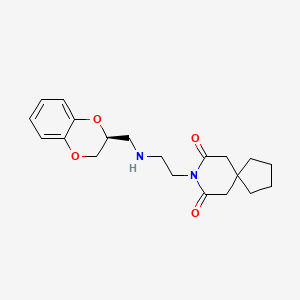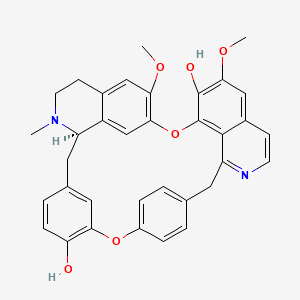
Racemosinine B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Racemosinine B is a bisbenzylisoquinoline alkaloid isolated from the roots of Cyclea racemosa. This compound is part of a group of naturally occurring alkaloids known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of racemosinine B involves multiple steps, typically starting with the extraction of the compound from natural sources such as the roots of Cyclea racemosa. The extraction process often employs chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for bisbenzylisoquinoline alkaloids involve the use of organic solvents and chromatographic purification.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of high-performance liquid chromatography (HPLC) and other advanced chromatographic methods to ensure the purity and yield of the compound.
化学反应分析
Types of Reactions
Racemosinine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Racemosinine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential cytotoxic effects on cancer cells and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
作用机制
The mechanism of action of racemosinine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cell signaling pathways related to inflammation and cancer.
相似化合物的比较
Similar Compounds
- Isotetrandrine
- Curine
- Tetrandrine
Uniqueness
Racemosinine B is unique among bisbenzylisoquinoline alkaloids due to its specific chemical structure and biological activity profile. While similar compounds like isotetrandrine and curine also exhibit biological activities, this compound’s distinct molecular configuration may confer unique therapeutic properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
1236805-09-6 |
|---|---|
分子式 |
C35H32N2O6 |
分子量 |
576.6 g/mol |
IUPAC 名称 |
(1R)-20,25-dimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaene-6,21-diol |
InChI |
InChI=1S/C35H32N2O6/c1-37-13-11-22-17-30(40-2)31-19-25(22)27(37)15-21-6-9-28(38)29(16-21)42-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(41-3)34(39)35(33)43-31/h4-10,12,16-19,27,38-39H,11,13-15H2,1-3H3/t27-/m1/s1 |
InChI 键 |
PWVLBPQSZKHZHU-HHHXNRCGSA-N |
手性 SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
规范 SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


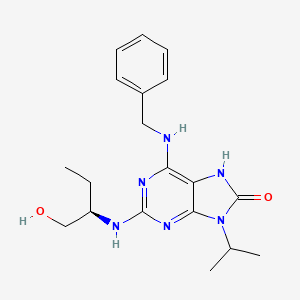
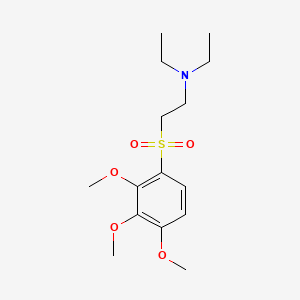
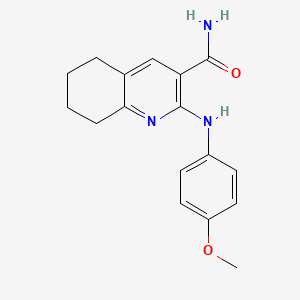
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
